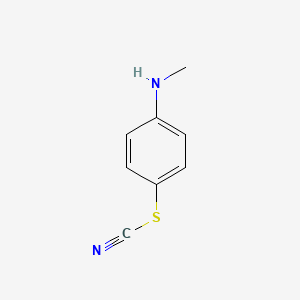
N-methyl-4-thiocyanatoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-thiocyanatoaniline is an organic compound that belongs to the class of thiocyanates Thiocyanates are known for their versatile reactivity and are commonly found in natural products with significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-4-thiocyanatoaniline can be synthesized through electrophilic thiocyanation of anilines. One efficient method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in an ethanol medium. This method is eco-friendly and provides good regioselectivity and excellent yields . Another method involves the reaction of 2,6-diisopropyl-N-methylaniline with bromine in acetic acid to produce 4-bromo-2,6-diisopropyl-N-methylaniline, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-4-thiocyanatoaniline undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl chlorides or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or sulfides.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonates.
Reduction: Thiols, sulfides.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-thiocyanatoaniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-methyl-4-thiocyanatoaniline involves its interaction with molecular targets through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-thiocyanatoaniline
- 2-methyl-4-thiocyanatoaniline
- 2-thiocyanato-4-aminoethylbenzene
- 4,4′-dithiocyanatodiphenylamine
Uniqueness
N-methyl-4-thiocyanatoaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other thiocyanatoanilines, it offers better regioselectivity and yields in synthetic applications . Its derivatives also exhibit a broader range of biological activities, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H8N2S |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
[4-(methylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C8H8N2S/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5,10H,1H3 |
InChI-Schlüssel |
LZFNJFRNIKZSTR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
![5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B13902742.png)
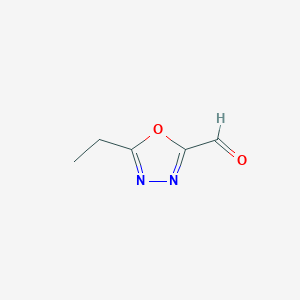
![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
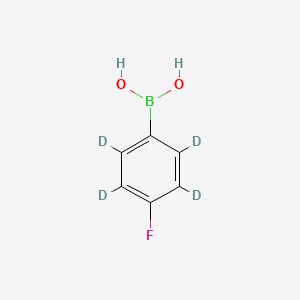
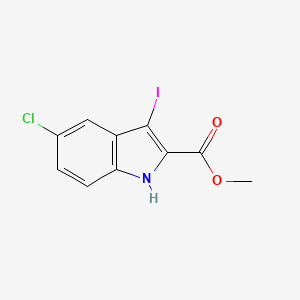
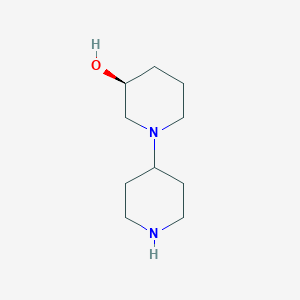
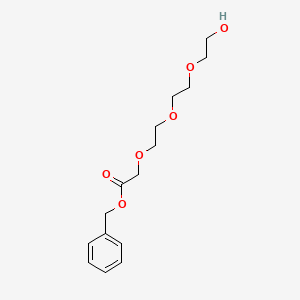
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)
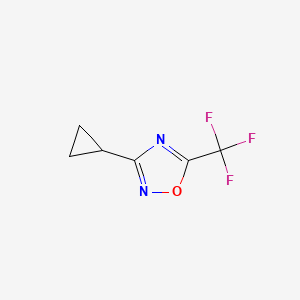
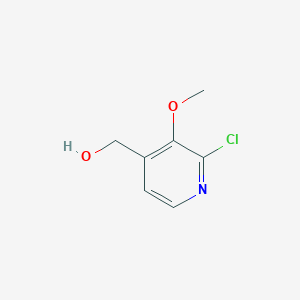
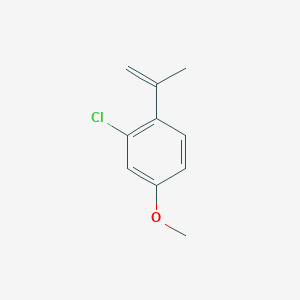
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
